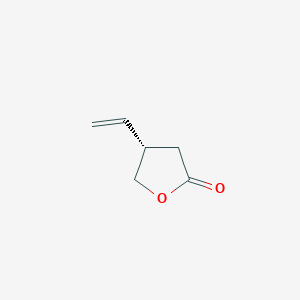
(S)-4-vinyl-dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-vinyl-dihydrofuran-2(3H)-one, also known as 4-VDO, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. This molecule is a chiral compound, which means that it has two enantiomers, (S)-4-VDO and (R)-4-VDO. In
Scientific Research Applications
Crosslinking in Polymer Science
Crosslinked poly(vinyl alcohol) (PVA) membranes are highlighted for their significance in water treatment applications due to PVA's inherent hydrophilicity. These membranes offer thermal and chemical resistance, high anti-fouling potential, and high water permeability. The challenge lies in crosslinking PVA to retain contaminants while minimizing swelling and pressure compaction, which is critical for economical permeate fluxes. Various crosslinking agents, including glutaraldehyde, formaldehyde, and glycidyl acrylate, have been explored, with the goal of achieving a balance between crosslinking efficiency and maintaining PVA's hydrophilicity for effective water treatment (Bolto et al., 2009).
Enhancing Proton Conductivity in Polymer Membranes
Proton-Conducting Polymeric Membranes based on 1,2,4-Triazole demonstrate significant improvements in the basic characteristics of electrolyte membranes for fuel cell applications. Modifications with 1H-1,2,4-triazole and its copolymers increase thermal stability, enhance mechanical strength, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. These advancements offer a promising approach for developing heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
properties
IUPAC Name |
(4S)-4-ethenyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


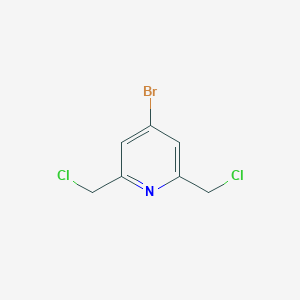
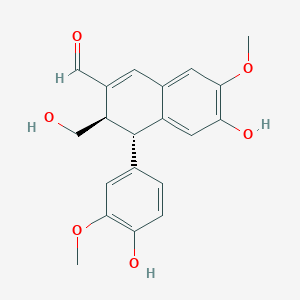
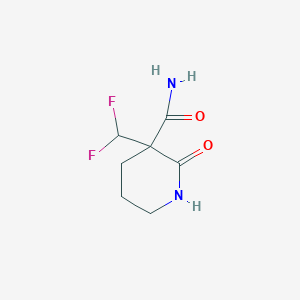


![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
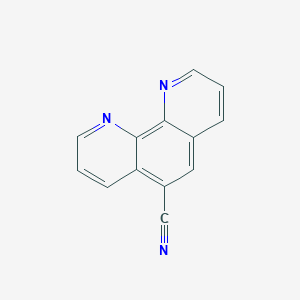
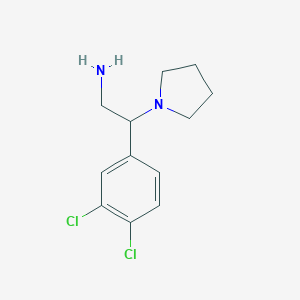
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)